Quinoline, 1,2,3,4-tetrahydro-6,7-dimethoxy-1-(2-piperidinoethyl)-, dihydrochloride Quinoline, 1,2,3,4-tetrahydro-6,7-dimethoxy-1-(2-piperidinoethyl)-, dihydrochloride
Brand Name: Vulcanchem
CAS No.: 102259-72-3
VCID: VC0019763
InChI: InChI=1S/C18H28N2O2.2ClH/c1-21-17-13-15-7-6-10-20(16(15)14-18(17)22-2)12-11-19-8-4-3-5-9-19;;/h13-14H,3-12H2,1-2H3;2*1H
SMILES: COC1=C(C=C2C(=C1)CCCN2CCN3CCCCC3)OC.Cl.Cl
Molecular Formula: C18H30Cl2N2O2
Molecular Weight: 377.3 g/mol

Quinoline, 1,2,3,4-tetrahydro-6,7-dimethoxy-1-(2-piperidinoethyl)-, dihydrochloride

CAS No.: 102259-72-3

Main Products

VCID: VC0019763

Molecular Formula: C18H30Cl2N2O2

Molecular Weight: 377.3 g/mol

Quinoline, 1,2,3,4-tetrahydro-6,7-dimethoxy-1-(2-piperidinoethyl)-, dihydrochloride - 102259-72-3

CAS No. 102259-72-3
Product Name Quinoline, 1,2,3,4-tetrahydro-6,7-dimethoxy-1-(2-piperidinoethyl)-, dihydrochloride
Molecular Formula C18H30Cl2N2O2
Molecular Weight 377.3 g/mol
IUPAC Name 6,7-dimethoxy-1-(2-piperidin-1-ylethyl)-3,4-dihydro-2H-quinoline;dihydrochloride
Standard InChI InChI=1S/C18H28N2O2.2ClH/c1-21-17-13-15-7-6-10-20(16(15)14-18(17)22-2)12-11-19-8-4-3-5-9-19;;/h13-14H,3-12H2,1-2H3;2*1H
Standard InChIKey ZHUBLLYQQAXTHL-UHFFFAOYSA-N
SMILES COC1=C(C=C2C(=C1)CCCN2CCN3CCCCC3)OC.Cl.Cl
Canonical SMILES COC1=C(C=C2C(=C1)CCCN2CCN3CCCCC3)OC.Cl.Cl
Synonyms 1,2,3,4-Tetrahydro-6,7-dimethoxy-1-(2-piperidinoethyl)quinoline dihydr ochloride
PubChem Compound 3025194
Last Modified Nov 11 2021
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